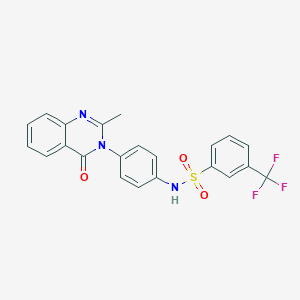

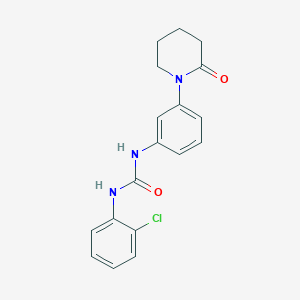

N-cyclohexyl-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound involves a two-step process . In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives are obtained by reacting aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone. Subsequently, condensation of these intermediates with various 2-aminopyridines yields the final N-cyclohexyl-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide compounds .

Molecular Structure Analysis

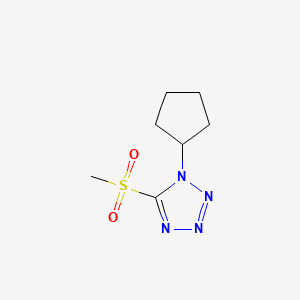

The molecular structure of this compound consists of a central imidazo[1,2-a]pyridine ring with a cyclohexyl group attached. The 4-fluorophenyl substituent enhances its pharmacological properties, while the oxadiazole moiety contributes to its bioactivity .

Chemical Reactions Analysis

The compound’s reactivity profile includes interactions with enzymes and biological targets. Docking studies reveal that this compound binds well to the active site of cyclooxygenase-2 (COX-2). The SO2Me pharmacophore forms hydrogen bonds with COX-2, suggesting potential anti-inflammatory effects .

Scientific Research Applications

Synthesis and Biological Assessment

- Synthesis Techniques : A method for synthesizing 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, which may include compounds structurally similar to N-cyclohexyl-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide, has been developed. This method starts with commercially available 2-chloropyridine carboxylic acids and amidoximes, leading to a series of functionalized triazolo[4,3-a]pyridine derivatives (Karpina et al., 2019).

Antifungal and Apoptotic Effects

- Antifungal Activity : Triazole-oxadiazole compounds, closely related to the specified chemical, have demonstrated potent antifungal effects against various Candida species. Some of these compounds also exhibit apoptotic effects on these fungi, indicating their potential as antifungal agents (Çavușoğlu et al., 2018).

Antimicrobial Properties

- Broad Antimicrobial Activity : Research on acetamides with 1,3,4-oxadiazol groups, which include similar structures to the specified compound, shows significant antimicrobial properties against a range of bacteria and fungi. The presence of fluorine atoms in these compounds enhances their antimicrobial effectiveness (Parikh & Joshi, 2014).

Anticancer Properties

- Cytotoxicity Against Cancer Cell Lines : Novel acetamide derivatives of 1,3,4-oxadiazole have been synthesized and tested for cytotoxicity on various cancer cell lines, indicating their potential in cancer research (Vinayak et al., 2014).

Novel Protein Inhibitors

- Inhibition of Enzymatic Activity : A compound structurally akin to the specified chemical is identified as a selective inhibitor of the five-lipoxygenase activity protein, with promising pharmacokinetic properties (Latli et al., 2015).

Anti-inflammatory Activity

- Potential in Treating Inflammation : Research on derivatives of acetamides with 1,3,4-oxadiazole shows significant anti-inflammatory activity, which might be applicable to compounds like this compound (Sunder & Maleraju, 2013).

Mechanism of Action

N-cyclohexyl-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide likely acts as a selective COX-2 inhibitor . By blocking COX-2, it suppresses the production of inflammatory mediators, offering a therapeutic approach for pain management and inflammation-related conditions .

properties

IUPAC Name |

N-cyclohexyl-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O3/c22-15-10-8-14(9-11-15)19-24-20(29-25-19)17-7-4-12-26(21(17)28)13-18(27)23-16-5-2-1-3-6-16/h4,7-12,16H,1-3,5-6,13H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZZYCZBXXWLGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide](/img/structure/B3014523.png)

![5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B3014524.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-difluorobenzamide](/img/structure/B3014531.png)

![2-[2-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B3014533.png)

![2-(3-(2-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B3014535.png)

amino}cyclobutan-1-ol](/img/structure/B3014539.png)